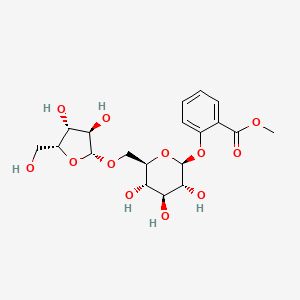
Ethanol;octyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C10H20O2 . It is classified as an ester, formed from the reaction between 1-octanol (octyl alcohol) and acetic acid. This compound is naturally found in various citrus fruits such as oranges and grapefruits, and is known for its fruity odor, making it a popular ingredient in artificial flavors and perfumes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethanol; octyl acetate can be synthesized through the Fischer esterification process, which involves the reaction of 1-octanol with acetic acid in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows: [ \text{CH}_3(\text{CH}_2)_7\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3(\text{CH}_2)_7\text{O}_2\text{CCH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of ethanol; octyl acetate involves similar esterification processes but on a larger scale. The reaction is carried out in a reactor where 1-octanol and acetic acid are mixed with an acid catalyst. The mixture is heated to facilitate the reaction, and the resulting ester is then purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol; octyl acetate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, ethanol; octyl acetate can be hydrolyzed back into 1-octanol and acetic acid.
Transesterification: This reaction involves the exchange of the alkoxy group of an ester compound with another alcohol. It is typically catalyzed by acids or bases.
Major Products:
Hydrolysis: 1-octanol and acetic acid.
Transesterification: Depending on the alcohol used, various esters can be formed.
Wissenschaftliche Forschungsanwendungen
Ethanol; octyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent for nitrocellulose, waxes, oils, and some resins.
Medicine: Utilized in the formulation of certain pharmaceuticals for its solvent properties.
Industry: Commonly used in the production of artificial flavors and fragrances due to its fruity odor
Wirkmechanismus
The mechanism of action of ethanol; octyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 1-octanol and acetic acid, which can then participate in various biochemical pathways. The fruity odor of ethanol; octyl acetate is due to its ability to bind to olfactory receptors, triggering sensory responses .
Vergleich Mit ähnlichen Verbindungen
Ethyl Acetate: Another ester with a fruity odor, commonly used as a solvent in nail polish removers and glues.
Butyl Acetate: Used in the production of lacquers and paints.
Propyl Acetate: Known for its pear-like odor, used in flavorings and fragrances
Uniqueness: Ethanol; octyl acetate stands out due to its longer carbon chain, which imparts a unique combination of solvency and odor characteristics. Its ability to dissolve a wide range of substances while providing a pleasant fragrance makes it particularly valuable in both industrial and consumer applications .
Eigenschaften
Molekularformel |
C12H26O3 |
|---|---|
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
ethanol;octyl acetate |
InChI |
InChI=1S/C10H20O2.C2H6O/c1-3-4-5-6-7-8-9-12-10(2)11;1-2-3/h3-9H2,1-2H3;3H,2H2,1H3 |
InChI-Schlüssel |
FNRDOGXOXPYAIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C.CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)




![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)


